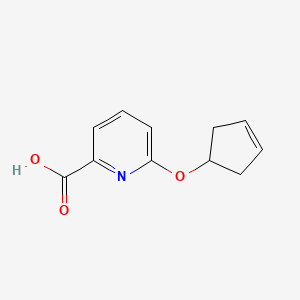
6-(Cyclopent-3-en-1-yloxy)pyridine-2-carboxylic acid
Overview
Description
6-(Cyclopent-3-en-1-yloxy)pyridine-2-carboxylic acid, also known as 6-CPPCA, is an organic compound with a wide range of applications in scientific research. It is a cyclopentenyloxy-substituted pyridine carboxylic acid that has been used in a variety of studies, including those related to drug design, enzyme inhibition, and biocatalysis. 6-CPPCA has been found to have a number of unique properties that make it particularly useful for scientific research.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been involved in the synthesis of pyrazole derivatives, with studies conducted on their molecular structure using techniques like X-ray diffraction and density-functional-theory (DFT) calculations. These derivatives are synthesized for their potential applications in various fields, including medicinal chemistry (Li-qun Shen et al., 2012).
Developing New Biologically Active Scaffolds
- Research has shown that the compound can be used in developing new biologically active scaffolds. This involves cyclocondensation methods, which are crucial in the synthesis of compounds with promising biological activities (G. G. Yakovenko & M. Vovk, 2021).
Potential Anticancer Applications
- Studies on organometallic complexes involving similar pyridine derivatives have indicated their potential as cyclin-dependent kinase (Cdk) inhibitors, which are significant in cancer treatment (I. Stepanenko et al., 2011).
Chemical Bonding Studies
- Investigations into hydrogen bonding and molecular interactions in similar pyridine carboxylic acids have been conducted, providing insights into chemical bonding and molecular arrangement, which are crucial in material science and pharmaceuticals (P. Dobbin et al., 1993).
Extraction and Separation Processes
- The compound has been studied in the context of extraction processes, specifically in the separation of pyridine carboxylic acids from mixtures, which is relevant in industrial and pharmaceutical separations (Sushil Kumar & B. V. Babu, 2009).
Exploring Stereochemistry
- Research on cyclopentanecarboxylic acid, a structurally related compound, has delved into its synthesis, stereochemistry, and reactivity. These studies are fundamental in understanding the properties of similar chemical structures (R. Philp & A. V. Robertson, 1976).
properties
IUPAC Name |
6-cyclopent-3-en-1-yloxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-11(14)9-6-3-7-10(12-9)15-8-4-1-2-5-8/h1-3,6-8H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJNCTAPMJXUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1OC2=CC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclopent-3-en-1-yloxy)pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



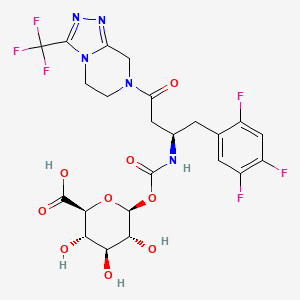
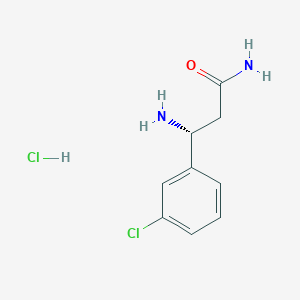

![5-[(Tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylic acid](/img/structure/B1406752.png)
![(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B1406753.png)


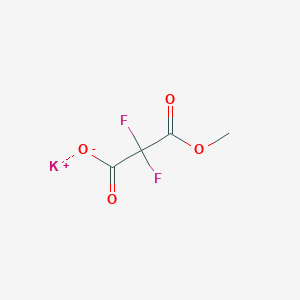
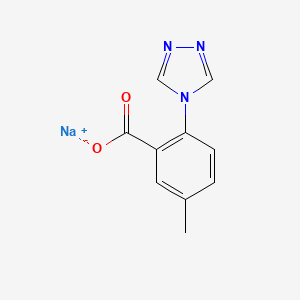
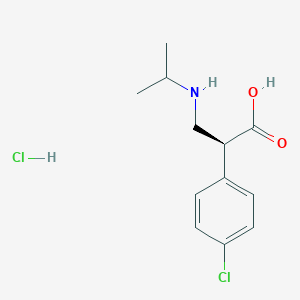
![2,4-Dibromothiazolo[5,4-c]pyridine](/img/structure/B1406763.png)
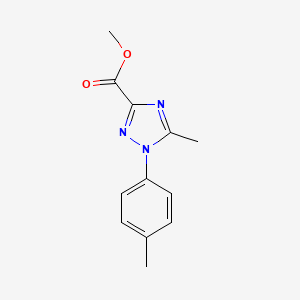
![4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride](/img/structure/B1406769.png)
